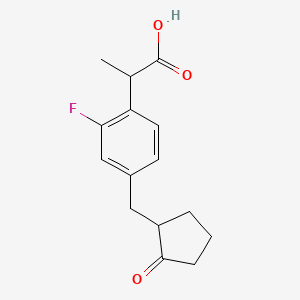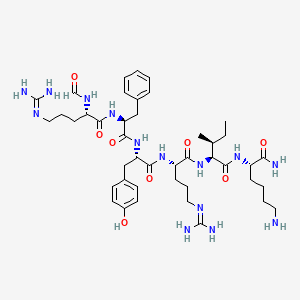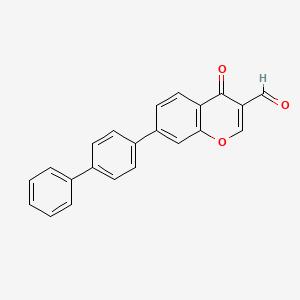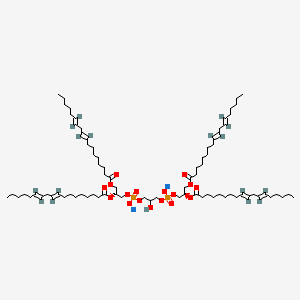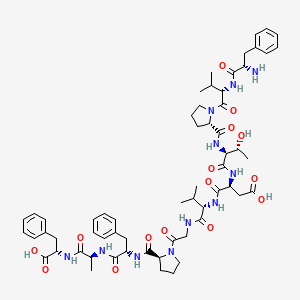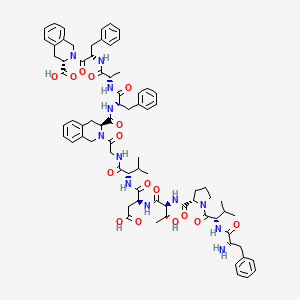![molecular formula C30H39N3O4S B10848789 N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)
N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-230481 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is a neuropeptide Y receptor type 5 antagonist, primarily investigated for its potential use in treating obesity . The compound is currently in the preclinical stage of development .
Preparation Methods
The specific synthetic routes and reaction conditions for FR-230481 are proprietary and not publicly disclosed. it is known that the compound belongs to the class of organic heterocyclic drugs . Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and characterization processes.
Chemical Reactions Analysis
FR-230481, as a neuropeptide Y receptor type 5 antagonist, is likely to undergo various chemical reactions typical of small molecule drugs. These reactions may include:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts and solvents. The major products formed from these reactions would depend on the specific functional groups present in the compound.
Scientific Research Applications
FR-230481 has been primarily investigated for its potential use in treating obesity . As a neuropeptide Y receptor type 5 antagonist, it may help regulate appetite and energy balance, making it a promising candidate for obesity treatment.
Mechanism of Action
FR-230481 exerts its effects by antagonizing the neuropeptide Y receptor type 5 . Neuropeptide Y is a neurotransmitter involved in regulating appetite, energy balance, and other physiological processes. By blocking the neuropeptide Y receptor type 5, FR-230481 may reduce appetite and promote weight loss. The molecular targets and pathways involved include the neuropeptide Y signaling pathway, which plays a crucial role in energy homeostasis .
Comparison with Similar Compounds
FR-230481 is unique in its specific antagonistic action on the neuropeptide Y receptor type 5. Similar compounds include other neuropeptide Y receptor antagonists, such as:
BIBP 3226: A neuropeptide Y receptor type 1 antagonist.
GR 231118: A neuropeptide Y receptor type 2 antagonist.
MK-0557: Another neuropeptide Y receptor type 5 antagonist.
Compared to these compounds, FR-230481’s specificity for the neuropeptide Y receptor type 5 and its potential application in treating obesity highlight its uniqueness .
Properties
Molecular Formula |
C30H39N3O4S |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C30H39N3O4S/c1-37-26-12-11-25-8-5-15-30(34,28(25)20-26)22-31-21-23-13-17-33(18-14-23)19-16-32-38(35,36)29-10-4-7-24-6-2-3-9-27(24)29/h2-4,6-7,9-12,20,23,31-32,34H,5,8,13-19,21-22H2,1H3 |
InChI Key |
HROMPGSHGXAFBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2(CNCC3CCN(CC3)CCNS(=O)(=O)C4=CC=CC5=CC=CC=C54)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


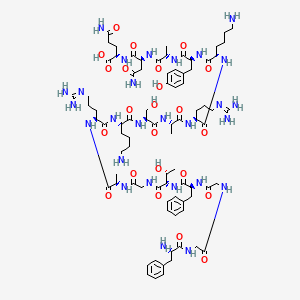


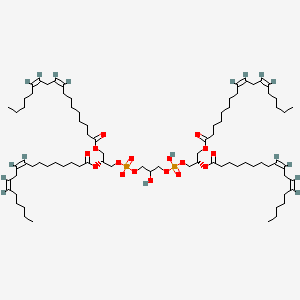
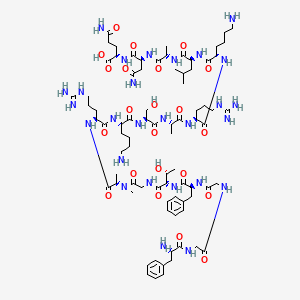
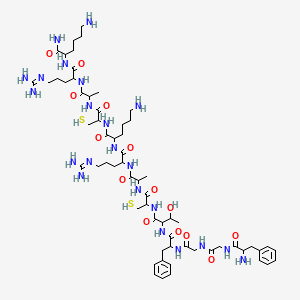
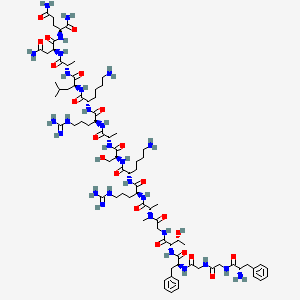
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)
